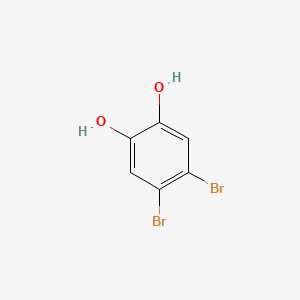

4,5-Dibromobenzene-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10858. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZHUUKIHMKXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278972 | |

| Record name | 4,5-Dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-26-0 | |

| Record name | 2563-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,5-Dibromobenzene-1,2-diol (CAS: 2563-26-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol. The information presented herein is intended to support research and development activities by providing key data on its physicochemical properties, synthesis, and potential applications, with a focus on its utility in biological and chemical research.

Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and two bromine atoms at positions 4 and 5. This substitution pattern imparts specific chemical and physical properties that are valuable in various scientific applications.[1][2][3]

| Property | Value | Reference |

| CAS Number | 2563-26-0 | [1][2][3] |

| Molecular Formula | C₆H₄Br₂O₂ | [1][2][3] |

| Molecular Weight | 267.90 g/mol | [3] |

| Appearance | White to off-white or grey powder or crystals | [3] |

| Melting Point | 111-116 °C | [3] |

| InChI Key | IOZHUUKIHMKXRG-UHFFFAOYSA-N | [3] |

| SMILES | Oc1cc(Br)c(Br)cc1O | [3] |

Synthesis

A common laboratory-scale synthesis of this compound involves the direct bromination of catechol (benzene-1,2-diol). The following protocol is a representative example of this synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

-

Catechol

-

Liquid Bromine

-

Carbon Tetrachloride (CCl₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Sulfite (Na₂SO₃) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

Dissolve catechol in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred catechol solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

To remove any unreacted bromine, wash the organic layer with a 10% sodium sulfite solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield this compound as a crystalline solid.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atoms.

-

¹³C NMR: The carbon NMR spectrum would display three distinct signals for the aromatic carbons. The two carbons bearing the hydroxyl groups, the two carbons bearing the bromine atoms, and the two unsubstituted carbons would each give a unique signal. The chemical shifts of the carbons directly attached to the electronegative oxygen and bromine atoms would be downfield.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations typically appear in the fingerprint region, below 1000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.90 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 would be observed for the molecular ion and bromine-containing fragments.

Applications in Research

This compound serves as a versatile building block in organic synthesis and has potential applications in various research areas.

Histological Staining

Halogenated phenolic compounds have been utilized in histological staining procedures.[4] While a specific, standardized protocol for using this compound as a primary histological stain is not widely documented, its chemical properties suggest it could be explored for the selective visualization of certain cellular components. A general protocol for the chromogenic staining of paraffin-embedded tissue sections, which could be adapted for this compound, is provided below.

Experimental Protocol: General Chromogenic Immunohistochemical Staining of Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 10 minutes each).

-

Immerse in 100% ethanol (2 changes, 10 minutes each).

-

Immerse in 95% ethanol (5 minutes).

-

Immerse in 70% ethanol (5 minutes).

-

Rinse with deionized water.

-

Rehydrate with wash buffer for 10 minutes.

-

-

Antigen Retrieval (if necessary): This step is crucial for immunohistochemistry but may not be required if using the compound as a direct chemical stain.

-

Staining:

-

Incubate the rehydrated tissue sections with a solution of this compound in an appropriate buffer. The optimal concentration and incubation time would need to be determined empirically.

-

-

Washing: Rinse the slides thoroughly with wash buffer to remove excess stain.

-

Counterstaining (Optional): A counterstain such as hematoxylin can be used to visualize cell nuclei.

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a compatible mounting medium.

-

General Workflow for Histological Staining:

References

A Technical Guide to the Physical Properties of 4,5-Dibromocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,5-dibromocatechol. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document outlines key physical constants, provides detailed experimental protocols for their determination, and includes a logical workflow for the characterization of such compounds.

Core Physical Properties of 4,5-Dibromocatechol

Quantitative data regarding the physical properties of 4,5-dibromocatechol have been compiled and are presented in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂ | [1] |

| Molecular Weight | 267.90 g/mol | |

| CAS Number | 2563-26-0 | [1] |

| Appearance | Powder, crystals, or chunks | |

| Melting Point | 111-116 °C | |

| Storage Temperature | Room temperature |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties of solid organic compounds like 4,5-dibromocatechol.

Melting Point Determination

The melting point is a critical physical property that provides information on the purity of a crystalline solid.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 4,5-dibromocatechol is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Measurement:

-

A preliminary, rapid heating is performed to get an approximate melting point.

-

The apparatus is allowed to cool.

-

A second, more careful determination is made with a fresh sample. The temperature is raised quickly to about 10-15 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and biological testing.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

-

A selection of solvents (polar and non-polar, e.g., water, ethanol, dimethyl sulfoxide (DMSO), hexane)

Procedure for Qualitative Assessment:

-

A small, pre-weighed amount of 4,5-dibromocatechol (e.g., 10 mg) is placed into a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble in that solvent under these conditions.

-

If the solid does not dissolve, the process can be repeated with gentle heating, noting any changes in solubility. This process is repeated for a range of solvents to build a solubility profile.

Compound Characterization Workflow

The physical and chemical characterization of a compound like 4,5-dibromocatechol follows a logical progression to confirm its identity, purity, and structure. The following diagram illustrates a typical workflow.

Caption: Workflow for the Characterization of 4,5-Dibromocatechol.

References

4,5-Dibromobenzene-1,2-diol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties of 4,5-Dibromobenzene-1,2-diol, including its molecular formula and weight.

Core Chemical Data

This compound, also known as 4,5-dibromocatechol, is a halogenated aromatic organic compound. Its key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂ | [1][2][3][4] |

| Molecular Weight | 267.90 g/mol | [1][5] |

| CAS Number | 2563-26-0 | [1][3][5] |

| Appearance | Powder, crystals, or chunks | [5] |

| Melting Point | 111-116 °C | [5] |

| Assay Purity | ≥90% (technical grade) | [1][5] |

Applications and Experimental Use

Key Applications:

-

Histological Staining: This compound is utilized as a staining agent in histology to enhance the visualization of cellular structures in tissue samples.[1] This is crucial for diagnostic processes and in medical and biological research.[1]

-

Antimicrobial Agent Development: Its chemical properties make it a subject of interest in the development of new antimicrobial agents to combat bacterial infections.

-

Biochemical Research: Researchers employ this compound to investigate enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes.[1]

-

Organic Synthesis: Due to its reactivity, it serves as an intermediate in the synthesis of other more complex chemical compounds.[1]

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms, as defined by its molecular formula. The diagram below illustrates the logical relationship between the atomic composition of this compound and its total molecular weight.

Caption: Derivation of molecular weight from the molecular formula.

References

Lacking Definitive Data, A Guide to Determining the Solubility of 4,5-Dibromobenzene-1,2-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Dibromobenzene-1,2-diol, a halogenated catechol derivative, serves as a valuable building block in organic synthesis and holds potential for various applications in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility in organic solvents. This parameter is critical for reaction kinetics, purification strategies such as recrystallization, and formulation development. Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is notably absent from the current scientific literature.

This technical guide addresses this information gap by providing a framework for researchers to systematically determine the solubility of this compound. It outlines a detailed experimental protocol and discusses the theoretical principles that predict its solubility profile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred from its molecular structure. The presence of two hydroxyl groups introduces polarity and the capacity for hydrogen bonding, while the dibrominated benzene ring contributes to its nonpolar character.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Dipole-dipole interactions with the polar hydroxyl groups are expected to be significant.[1] |

| Nonpolar | Hexane, Toluene | Low | The polar hydroxyl groups will likely hinder solubility in nonpolar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The bromine atoms on the benzene ring may provide some favorable interactions.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility measurement.[1]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or small flasks with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid is necessary to ensure that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the same temperature until the undissolved solid settles.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is crucial to remove any microscopic, undissolved particles.[1]

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Remove the solvent from the pre-weighed vial using a rotary evaporator or by gentle heating in a vacuum oven.[1] Ensure the temperature is kept well below the melting point of this compound (111-116 °C) to prevent decomposition.[2][3]

-

Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty vial from the final mass of the vial with the dried solute to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solute (g) / Volume of filtered solution (L)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid.

This guide provides a foundational approach for researchers to generate the much-needed quantitative solubility data for this compound. The systematic application of this protocol will undoubtedly facilitate its broader use in scientific research and development.

References

Spectroscopic and Structural Elucidation of 4,5-Dibromocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4,5-dibromocatechol, a halogenated phenol of interest in various research domains, including drug discovery and materials science. Due to the limited availability of experimentally-derived public data, this document presents a combination of predicted and theoretical spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies provided are based on standard analytical chemistry protocols for similar compounds.

Chemical Structure and Properties

-

IUPAC Name: 4,5-dibromobenzene-1,2-diol

-

Molecular Formula: C₆H₄Br₂O₂

-

Molecular Weight: 267.90 g/mol

-

CAS Number: 2563-26-0

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4,5-dibromocatechol. These values are estimations based on structure-activity relationships and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4,5-Dibromocatechol (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | H-3 |

| ~7.2 | s | 1H | H-6 |

| ~5.5 | br s | 2H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for 4,5-Dibromocatechol (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C1, C2 (-OH) |

| ~120 | C3, C6 (-H) |

| ~115 | C4, C5 (-Br) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4,5-Dibromocatechol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3100 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (phenol) |

| 1000 - 650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4,5-Dibromocatechol

| m/z | Relative Abundance | Assignment |

| 266/268/270 | High (1:2:1 ratio) | [M]⁺ (Molecular ion) |

| 187/189 | Medium | [M-Br]⁺ |

| 159/161 | Medium | [M-Br-CO]⁺ |

| 108 | Medium | [M-2Br]⁺ |

| 79/81 | High | [Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of catechols and halogenated aromatic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dibromocatechol in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observable for bromine-containing fragments.[1]

Potential Biological Signaling Pathway

Brominated phenols isolated from marine sources have been shown to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[2][3] Some of these compounds have been found to modulate inflammatory pathways such as the Toll-like receptor (TLR)/NF-κB signaling pathway.[4] Based on this, a hypothetical signaling pathway for the potential anti-inflammatory action of 4,5-dibromocatechol is proposed below.

Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by 4,5-dibromocatechol.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4,5-dibromocatechol.

Caption: General workflow for the synthesis and spectroscopic characterization of 4,5-dibromocatechol.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4,5-Dibromobenzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromobenzene-1,2-diol, also known as 4,5-dibromocatechol, is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O₂. This guide provides a comprehensive overview of its synthesis, discovery, and chemical properties, tailored for professionals in research and drug development. The strategic placement of two bromine atoms on the catechol ring makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest for its potential biological activities.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 111-116 °C. Its molecular weight is 267.90 g/mol .

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂ | [1] |

| Molecular Weight | 267.90 g/mol | [1] |

| CAS Number | 2563-26-0 | [1] |

| Melting Point | 111-116 °C | [1] |

| Appearance | Powder, crystals, or chunks | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct bromination of catechol.

Experimental Protocol: Bromination of Catechol

This protocol is adapted from the work of Cousin (1898) and subsequent clarifications.[2]

Materials:

-

Catechol

-

Glacial Acetic Acid

-

Bromine

-

Benzene (for recrystallization)

Procedure:

-

Dissolve 11 g of catechol in 50 cc of cold glacial acetic acid.

-

To this solution, add a solution of 11 cc of bromine in 50 cc of glacial acetic acid.

-

Remove the resulting hydrogen bromide and excess acetic acid by distillation under reduced pressure on a water bath.

-

Quench the residue with a mixture of 350 g of ice and water.

-

Collect the resulting white precipitate and dry it in a vacuum desiccator over sulfuric acid.

-

For purification, recrystallize 10 g of the crude product from 50 cc of benzene.

-

Collect the crystals by suction filtration and dry at 80 °C.

Yield:

-

A typical yield from this procedure is 6 g of anhydrous this compound from 10 g of crude product.

Synthetic Workflow:

Discovery and Historical Context

The initial synthesis of a dibromocatechol was reported by Cousin in 1898 through the bromination of catechol in acetic acid.[2] However, there was some initial confusion in the early 20th century regarding the exact positions of the bromine atoms. A German patent (207,544) also described a dibromocatechol with a melting point of 120 °C.[2] Later work, including methylation to 4,5-dibromoveratrol, confirmed that the product of the direct bromination of catechol is indeed this compound.[2]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals in the aromatic region. Two signals would correspond to the carbons bearing the hydroxyl groups, and two would correspond to the carbons bonded to the bromine atoms. The chemical shifts of the carbons attached to bromine would be in the characteristic range for bromoarenes.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and has been investigated for several applications.

Histological Staining

Catechol derivatives are known to be used in staining techniques. While detailed protocols specifically citing this compound are not widespread, its phenolic nature suggests it could be used in procedures that rely on the reaction of phenols with tissue components, potentially for the visualization of specific cellular structures. A general workflow for histological staining is presented below.

References

An In-depth Technical Guide to 4,5-Dibromo-1,2-benzenediol: Chemical Structure, Synthesis, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dibromo-1,2-benzenediol, a halogenated aromatic compound with significant potential in medicinal chemistry. This document details its chemical structure, physical and chemical properties, and a robust experimental protocol for its synthesis. Furthermore, it explores the compound's relevance in drug development, particularly as a scaffold for the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which are promising therapeutic targets for type 2 diabetes and related metabolic disorders. The guide includes detailed data presented in tabular format for easy reference and visualizations of the synthetic workflow and the pertinent biological signaling pathway.

Chemical Structure and Properties

4,5-Dibromo-1,2-benzenediol, also known as 4,5-dibromocatechol, is a derivative of catechol, a benzenediol with two hydroxyl groups on adjacent carbon atoms of a benzene ring. In this specific molecule, bromine atoms are substituted at the 4th and 5th positions of the benzene ring.

Chemical Structure:

Table 1: Physicochemical Properties of 4,5-Dibromo-1,2-benzenediol

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 267.90 g/mol | --INVALID-LINK-- |

| CAS Number | 2563-26-0 | --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |

| Melting Point | 111-116 °C | --INVALID-LINK-- |

| Boiling Point | 328.5±37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 2.257±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 7.98±0.23 (Predicted) | --INVALID-LINK-- |

| InChI | InChI=1S/C6H4Br2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | --INVALID-LINK-- |

| SMILES | C1=C(C(=C(C=C1Br)Br)O)O | --INVALID-LINK-- |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 4,5-Dibromo-1,2-benzenediol

| Spectroscopy | Predicted Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show two singlets for the two aromatic protons, likely in the range of 6.8-7.5 ppm. The hydroxyl protons will appear as a broad singlet, with a chemical shift that is dependent on the solvent and concentration. |

| ¹³C NMR | The ¹³C NMR spectrum is predicted to show four signals in the aromatic region. Two signals will correspond to the carbon atoms bonded to bromine, and two will correspond to the carbon atoms bonded to the hydroxyl groups. The chemical shifts are expected in the range of 100-150 ppm. |

| Infrared (IR) | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations in the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations will likely appear in the fingerprint region, below 1000 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 268, with a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation may involve the loss of one or both bromine atoms, as well as the loss of hydroxyl groups or carbon monoxide. |

Experimental Protocols

Synthesis of 4,5-Dibromo-1,2-benzenediol

A common and effective method for the synthesis of 4,5-dibromo-1,2-benzenediol is the direct bromination of catechol.[1]

Materials:

-

Catechol (1,2-benzenediol)

-

Bromine

-

Carbon tetrachloride (CCl₄)

-

10% Sodium hydroxide (NaOH) aqueous solution

-

Sodium bisulfite (NaHSO₃) solution

-

Chloroform (CHCl₃)

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Gas outlet and bubbler

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 500 mL three-neck round-bottom flask, suspend 15.0 g (136 mmol) of catechol in 150 mL of carbon tetrachloride under a nitrogen atmosphere.

-

Equip the flask with a reflux condenser, an addition funnel, and a gas outlet connected to a bubbler containing a 10% NaOH solution to neutralize any evolved HBr gas.

-

Cool the flask to 0 °C using an ice bath.

-

Prepare a solution of 43.5 g (272 mmol) of bromine in 20 mL of carbon tetrachloride and place it in the addition funnel.

-

Add the bromine solution dropwise to the catechol suspension over a period of 4.5 hours while maintaining the temperature at 0 °C.

-

After the addition is complete, neutralize the excess bromine by adding a 40% aqueous solution of sodium bisulfite (150 mL).

-

Filter the resulting mixture and dissolve the collected solids in carbon tetrachloride.

-

Wash the organic layer with water and then dry it under a vacuum.

-

The crude 4,5-dibromocatechol (approximately 30.2 g) can be further purified by recrystallization from 220 mL of chloroform to yield a white crystalline solid (approximately 22.5 g, 62% yield).[1]

Role in Drug Development: PTP1B Inhibition

Derivatives of 4,5-dibromo-1,2-benzenediol have emerged as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[2][3] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, leading to insulin resistance, a hallmark of type 2 diabetes.[2][4]

Inhibition of PTP1B is therefore a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. Bromophenols, including derivatives of 4,5-dibromo-1,2-benzenediol, isolated from marine algae have demonstrated significant PTP1B inhibitory activity and anti-diabetic effects in preclinical studies.[5][6] These compounds often exhibit competitive inhibition of PTP1B, enhancing insulin sensitivity and promoting glucose uptake.

PTP1B Signaling Pathway in Insulin Resistance

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor on the cell surface. This leads to the autophosphorylation of the insulin receptor, which in turn phosphorylates insulin receptor substrates (IRS). Phosphorylated IRS proteins then activate downstream signaling molecules, including the PI3K/Akt pathway, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into the cell.

PTP1B acts as a "brake" on this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thereby terminating the insulin signal. In states of insulin resistance, the expression and activity of PTP1B are often elevated, contributing to the impaired insulin response.[2]

Conclusion

4,5-Dibromo-1,2-benzenediol is a readily synthesizable compound with a chemical structure that serves as a valuable platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as PTP1B inhibitors, offering a promising avenue for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides researchers and drug development professionals with the essential information required to further explore the chemical and biological properties of this intriguing molecule and its analogs. Further research into the structure-activity relationships of 4,5-dibromo-1,2-benzenediol derivatives is warranted to optimize their potency and selectivity as PTP1B inhibitors for clinical applications.

References

- 1. 4,5-Dibromo-1,2-benzenediol CAS#: 2563-26-0 [amp.chemicalbook.com]

- 2. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis | PLOS One [journals.plos.org]

- 3. Protein tyrosine phosphatase 1B and insulin resistance: role of endoplasmic reticulum stress/reactive oxygen species/nuclear factor kappa B axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Unveiling the Potential: A Technical Guide to the Research Applications of 4,5-Dibromocatechol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dibromocatechol, a halogenated aromatic organic compound, presents a compelling yet underexplored area for scientific investigation. While direct research on this specific isomer is limited, this guide synthesizes the substantial body of knowledge surrounding its close chemical relatives, particularly 4-bromocatechol and other brominated phenols. By examining the established chemical properties, biological activities, and mechanisms of action of these analogous compounds, we can project the potential research applications of 4,5-dibromocatechol. This document serves as a foundational resource, providing a technical overview of its inferred properties, potential therapeutic applications in oncology, neuroprotection, and metabolic diseases, and detailed experimental protocols to guide future research. All quantitative data from related compounds are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding. It is critical to note that the potential applications and activities outlined herein are predictive and necessitate direct experimental validation for the 4,5-dibromocatechol isomer.

Chemical and Physical Properties

Specific experimental data for 4,5-dibromocatechol is not extensively documented. However, the properties of the closely related 4-bromocatechol provide a solid baseline for prediction. The addition of a second bromine atom in the 5-position is expected to increase the molecular weight and may influence its polarity, solubility, and reactivity.

Table 1: Physicochemical Properties of 4-Bromocatechol (CAS: 17345-77-6)

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Appearance | White to light yellow or grey powder/crystal | [2][3] |

| Melting Point | 87 °C | [2] |

| Boiling Point | 280.5 °C at 760 mmHg | [2] |

| Flash Point | 123.5 °C | [2] |

| Density | 1.844 g/cm³ | [2] |

| pKa | 8.84 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2][4] |

Potential Research Applications and Biological Activities

The biological activities of bromophenols are well-documented, particularly those isolated from marine algae, which are known to possess antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[5] The catechol moiety itself is a key pharmacophore, and its combination with bromine atoms suggests a high potential for diverse biological activities.

Antioxidant and Cytoprotective Effects

The catechol structure is a potent free radical scavenger. It is hypothesized that 4,5-dibromocatechol could play a significant role in mitigating oxidative stress, a key factor in numerous pathologies.

-

Mechanism of Action: Catechols can donate hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance. The electron-withdrawing properties of the bromine atoms may modulate the antioxidant capacity.

-

Signaling Pathway: A primary pathway for cellular antioxidant response is the Keap1-Nrf2 pathway. Some bromophenols have been shown to modulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and thioredoxin reductase (TrxR1).[6] It is plausible that 4,5-dibromocatechol could activate this protective pathway.

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by 4,5-dibromocatechol.

Anticancer Activity

Marine bromophenols have demonstrated significant cytotoxic activity against various cancer cell lines.[7][5] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Mechanism of Action: Potential mechanisms include the generation of intracellular ROS in cancer cells, inhibition of topoisomerases, and modulation of protein kinases. The bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a related compound, induces apoptosis in leukemia cells.[8]

-

Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[9] Inhibition of this pathway is a key strategy in cancer therapy. It is plausible that 4,5-dibromocatechol could exert anticancer effects by inhibiting components of this cascade.

Caption: Potential inhibitory effect of 4,5-dibromocatechol on the PI3K/Akt/mTOR pathway.

Neuroprotective Properties

Oxidative stress is a major contributor to neurodegenerative diseases.[10] Phytochemicals with antioxidant properties are of great interest for their neuroprotective potential.[10][11]

-

Mechanism of Action: A methoxy derivative of catechol, 4,5-dimethoxypyrocatechol, has been shown to protect neuronal cells from glutamate-induced oxidative death by reducing ROS levels and attenuating intracellular Ca²⁺ elevation.[12] 4,5-Dibromocatechol may offer similar neuroprotective effects through its potent antioxidant activity.

-

Signaling Pathways: Neuroprotection can be mediated through various pathways, including the activation of protein kinase C (PKC) and PI3K/Akt signaling, which promote cell survival.[11]

Enzyme Inhibition

Bromophenols have been identified as potent inhibitors of several key enzymes, suggesting a role for 4,5-dibromocatechol in metabolic diseases.

-

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of insulin and leptin signaling, making it a prime target for the treatment of diabetes and obesity. A complex dibrominated catechol derivative demonstrated potent PTP1B inhibition with an IC₅₀ of 1.50 μM.[13]

-

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. The degree of bromination on the phenol ring has been shown to correlate with α-glucosidase inhibitory activity.[7]

Table 2: Enzyme Inhibitory Activity of Related Bromophenols

| Compound Class/Example | Target Enzyme | Activity (IC₅₀) | Reference(s) |

| Bromophenols from Rhodomela confervoides | PTP1B | 0.84 - 2.4 µM | [7][5] |

| 3,4-dibromo-5-(...)-benzene-1,2-diol | PTP1B | 1.50 µM | [13] |

| Tribrominated benzyl alcohol | α-Glucosidase | 11 µM | [7] |

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the properties and activities of 4,5-dibromocatechol.

Synthesis of 4,5-Dibromocatechol

A plausible synthetic route involves the direct bromination of catechol.

-

Materials: Catechol, liquid bromine (or N-bromosuccinimide), acetic acid (or acetonitrile), sodium thiosulfate, dichloromethane, anhydrous sodium sulfate, silica gel.

-

Procedure:

-

Dissolve catechol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

Slowly add liquid bromine (2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).[14]

-

Pour the reaction mixture into a saturated solution of sodium thiosulfate to quench excess bromine.

-

Extract the product with dichloromethane (3x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[14]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: General experimental workflow for the synthesis of 4,5-dibromocatechol.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of the compound on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of 4,5-dibromocatechol (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

-

DPPH Radical Scavenging Assay

This biochemical assay measures the free radical scavenging ability of the compound.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 4,5-dibromocatechol, positive controls (e.g., Ascorbic acid, Trolox).

-

Procedure:

-

Prepare a stock solution of 4,5-dibromocatechol in methanol or DMSO.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.[15]

-

Conclusion and Future Outlook

The comprehensive analysis of compounds structurally related to 4,5-dibromocatechol strongly suggests its significant potential as a versatile molecule for research and development. The presence of the catechol moiety combined with dibromination points towards potent antioxidant, anticancer, neuroprotective, and enzyme-inhibiting properties. This guide provides the necessary foundational knowledge and experimental frameworks to embark on a thorough investigation of this promising compound. Future research should prioritize its efficient synthesis, followed by a systematic screening of its biological activities to validate these hypotheses. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial steps in unlocking its full therapeutic potential.

References

- 1. 4-Bromocatechol | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 17345-77-6,4-BROMOCATECHOL | lookchem [lookchem.com]

- 3. CAS 17345-77-6: 4-Bromocatechol | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. Bromophenols in Marine Algae and Their Bioactivities [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-BROMOCATECHOL | 17345-77-6 [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

The Versatile Precursor: A Technical Guide to 4,5-Dibromobenzene-1,2-diol in Synthetic Chemistry

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Applications of 4,5-Dibromobenzene-1,2-diol.

Introduction

This compound, also known as 4,5-dibromocatechol, is a halogenated aromatic compound that has emerged as a valuable and versatile precursor in organic synthesis. Its unique structural features, comprising a catechol nucleus flanked by two bromine atoms, provide multiple reactive sites for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the utility of this compound as a building block in the synthesis of various organic molecules, with a focus on its application in the formation of heterocyclic systems. This document provides detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways to aid researchers in leveraging this important precursor.

Core Properties and Reactivity

This compound is a solid at room temperature with a molecular formula of C₆H₄Br₂O₂.[1] The presence of the two hydroxyl groups on adjacent carbons makes it a derivative of catechol, a common motif in natural products and pharmaceutical agents. The bromine atoms in the 4 and 5 positions are amenable to a variety of cross-coupling reactions, while the hydroxyl groups can undergo etherification, esterification, or can be used to form heterocyclic rings.

Synthetic Applications

The strategic placement of reactive functional groups on the benzene ring makes this compound a key starting material for the synthesis of a range of compounds, including functionalized heterocycles.

Synthesis of Catechol-Functionalized Cyclodiphosphazane Ligands

A notable application of this compound is in the synthesis of novel cyclodiphosphazane ligands. These phosphorus-containing heterocycles are of interest in coordination chemistry and catalysis. The synthesis involves the reaction of this compound with a cyclodiphosphazane precursor.

Experimental Protocol: Synthesis of a Catechol-Functionalized Cyclodiphosphazane

This protocol details the synthesis of a cyclodiphosphazane derivative using this compound.

Materials:

-

This compound

-

[ClP(μ-NtBu)]₂

-

Triethylamine (Et₃N)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

A solution of this compound (1.00 g, 3.73 mmol) and triethylamine (1.04 mL, 7.46 mmol) in toluene (20 mL) is added dropwise to a stirred solution of [ClP(μ-NtBu)]₂ (1.00 g, 3.72 mmol) in toluene (30 mL) at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield a solid residue.

-

The solid is recrystallized from a mixture of dichloromethane and hexane to afford the pure product.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| This compound | 267.90 | 1.00 g | 3.73 |

| [ClP(μ-NtBu)]₂ | 269.08 | 1.00 g | 3.72 |

| Triethylamine | 101.19 | 1.04 mL | 7.46 |

Note: The yield and spectroscopic data for the final product would be reported in the original research publication.

Synthesis of Dibenzo-p-dioxins via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. In principle, this compound can undergo an intramolecular or intermolecular Ullmann-type reaction to yield dibenzo-p-dioxin derivatives. The self-condensation of 2-halophenols is a known method for the synthesis of dibenzo[b,e][2][3]dioxins. This suggests that under appropriate conditions, this compound could be a precursor to polybrominated dibenzo-p-dioxins, which are of interest in environmental and toxicological studies.

While a specific, detailed protocol for the Ullmann condensation of this compound was not found in the immediate search, a general workflow for such a transformation can be proposed based on established Ullmann reaction conditions.

Proposed Experimental Workflow: Ullmann Condensation of this compound

This proposed workflow outlines the key steps for the synthesis of a dibenzo-p-dioxin derivative from this compound.

Caption: Proposed workflow for Ullmann condensation.

Visualizing Reaction Mechanisms: The Catalytic Cycle

Understanding the underlying mechanism of a reaction is crucial for optimization and troubleshooting. The following diagram illustrates a generalized catalytic cycle for a copper-catalyzed cross-coupling reaction, which is relevant to the Ullmann condensation.

Caption: Generalized catalytic cycle for Ullmann coupling.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in synthetic organic chemistry. Its utility in the construction of phosphorus-containing heterocycles has been demonstrated, and its potential as a precursor for polybrominated dibenzo-p-dioxins via Ullmann condensation highlights its versatility. The experimental protocols and conceptual workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling the further exploration and application of this important synthetic precursor.

References

- 1. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 2. Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Halogenated Catechols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated catechols, a class of phenolic compounds characterized by a catechol ring substituted with one or more halogen atoms, have garnered significant interest in various scientific disciplines, including pharmacology, toxicology, and environmental science. The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the catechol scaffold can dramatically alter its physicochemical properties, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the biological activities of halogenated catechols, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug development and related fields.

Antimicrobial Activity

The halogenation of catechols has been shown to significantly enhance their antimicrobial potency compared to the parent catechol structure. This increased efficacy is attributed to a more robust and targeted mechanism of action, extending to resilient, multidrug-resistant (MDR) bacteria.[1]

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various halogenated compounds against common bacterial and fungal strains. It is important to note that direct comparative studies on a wide range of simple halogenated catechols are limited; therefore, data from related halogenated compounds are included to provide a broader perspective.

| Compound/Material | Target Microorganism | Metric | Result | Reference |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Staphylococcus aureus (Gram-positive) | Killing Efficiency | >99% | [2] |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Escherichia coli (Gram-negative) | Killing Efficiency | >99% | [2] |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Methicillin-resistant S. aureus (MRSA) | Killing Efficiency | >99% | [2] |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Vancomycin-resistant Enterococci (VRE) | Killing Efficiency | >99% | [2] |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Multi-antibiotic resistant Pseudomonas aeruginosa | Killing Efficiency | >99% | [2] |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Multi-antibiotic resistant Acinetobacter baumannii | Killing Efficiency | >99% | [2] |

| Hydrogel with Chlorinated Dopamine Methacrylamide | Carbapenem-resistant Klebsiella pneumoniae | Killing Efficiency | >99% | [2] |

| 4,6-Dibromoindole | Candida albicans | MIC | 25 µg/mL | [3] |

| 5-Bromo-4-chloroindole | Candida albicans | MIC | 25 µg/mL | [3] |

| 4,6-Dibromoindole | Candida auris | MIC | 10-50 µg/mL | [3] |

| 5-Bromo-4-chloroindole | Candida auris | MIC | 10-50 µg/mL | [3] |

| Catechol | Candida albicans | MIC | 1024 µg/mL | [4] |

Note: The data for chlorinated dopamine methacrylamide demonstrates the potent antimicrobial effect conferred by the halogenated catechol moiety within a polymer matrix.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of halogenated catechols are multifaceted and include:

-

Membrane Disruption: Halogenated phenols can deform and rupture bacterial cell walls, leading to cell death.[5]

-

Enzyme Inhibition: Cl-functionalized catechols are suggested to inhibit bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (FabI).[2]

-

Generation of Reactive Oxygen Species (ROS): While non-halogenated catechols primarily exert their antimicrobial effect through ROS generation, this mechanism is also relevant for their halogenated counterparts.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[7]

Materials:

-

Test compound (halogenated catechol)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Resazurin dye (optional, for viability assessment)

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the halogenated catechol in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).[8]

Cytotoxic Activity

Halogenated catechols have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The degree of halogenation and the specific halogen atom can influence the cytotoxic potency.

Quantitative Data on Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of halogenated catechols and related compounds against different cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Catechol | MCF-7 | Breast Cancer | 563.01 (24h) | [9] |

| Catechol | T47D | Breast Cancer | 70.33 (24h) | [9] |

| Catechol | Panc-1 | Pancreatic Cancer | 91.71 (48h) | [9] |

| 4-Bromocatechol | Rat Hepatocytes | Normal | Not significantly toxic at 0.25 mM (2h) | [10] |

| 4-Methylcatechol | Murine Tumor Cells | Melanoma | Induces apoptosis | [11] |

| Tetrachlorocatechol (Cl4CAT) | T47D | Breast Cancer | Depletion of NAD(P)H at 1-10 µM | [12] |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | A549 | Lung Cancer | 0.012 | [13] |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) | K562 | Leukemia | 0.010 | [13] |

Note: The data indicates that the cytotoxicity of catechols is cell-line dependent and that halogenation can significantly impact this activity. For instance, tetrachlorocatechol showed effects at low micromolar concentrations in T47D cells.[12] It is also important to consider that studies on simple halogenated catechols are limited, and much of the available data is on more complex molecules containing a halogenated catechol-like moiety.

Mechanisms of Cytotoxic Action

Halogenated catechols can induce cytotoxicity through various mechanisms, including:

-

Induction of Apoptosis: Halogenated catechols can trigger programmed cell death. This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

-

Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial action, the generation of ROS can lead to oxidative stress and cellular damage, ultimately resulting in cell death.

-

DNA Damage: Some halogenated catechols have been shown to induce DNA lesions, which can contribute to their cytotoxic effects.[12]

-

Disruption of Mitochondrial Function: Halogenated catechols can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells in culture

-

Test compound (halogenated catechol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated catechol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition

Halogenated catechols have been identified as inhibitors of various enzymes, a property that contributes to their biological activities. The nature and position of the halogen substituent can influence the inhibitory potency and selectivity.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibition constants (Ki) and IC50 values of halogenated catechols and related compounds against specific enzymes.

| Compound | Enzyme Target | Inhibition Metric | Value | Reference |

| 3-Chlorocatechol | Catechol 2,3-dioxygenase | Ki | 0.14 µM | [5] |

| 4-Chlorocatechol | Catechol 2,3-dioxygenase | Ki | 50 µM | [5] |

| Tetrachlorocatechol (Cl4CAT) | Poly(ADP-ribose) polymerase-1 | Inhibition of NAD(P)H depletion | - | [12] |

Note: The data for catechol 2,3-dioxygenase clearly demonstrates that the position of the chlorine atom significantly impacts the inhibitory potency.[5] Information on the inhibition of other key enzyme classes, such as protein kinases, by simple halogenated catechols is currently limited.

Mechanisms of Enzyme Inhibition

Halogenated catechols can inhibit enzymes through various mechanisms:

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a protein kinase.

Materials:

-

Recombinant protein kinase

-

Specific peptide substrate for the kinase

-

ATP

-

Test compound (halogenated catechol)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the halogenated catechol in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the protein kinase and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

-

Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

Signaling Pathways Modulated by Halogenated Catechols

The biological effects of halogenated catechols are often mediated by their interaction with and modulation of key cellular signaling pathways. While direct evidence for simple halogenated catechols is still emerging, studies on related compounds provide insights into potential mechanisms.

Apoptosis Signaling Pathway

Halogenated compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Tetrabromobisphenol A (TBBPA), a structurally related brominated phenolic compound, has been shown to induce apoptosis by increasing the expression of pro-apoptotic genes.[14]

MAP Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Tetrachlorohydroquinone, a metabolite of pentachlorophenol, has been shown to activate ERK and p38 MAPK pathways, leading to apoptosis in Jurkat T cells.[15] It is plausible that halogenated catechols could similarly modulate these pathways.

Conclusion

Halogenated catechols represent a versatile class of compounds with a broad spectrum of biological activities. Their enhanced antimicrobial and, in some cases, potent cytotoxic properties make them promising candidates for the development of new therapeutic agents. However, a deeper understanding of their mechanisms of action, particularly their specific molecular targets and the signaling pathways they modulate, is crucial for their rational design and application. The quantitative data and experimental protocols provided in this guide serve as a foundation for further research into the fascinating and complex biological roles of halogenated catechols. Future studies should focus on systematic comparative analyses of different halogenated catechols to elucidate structure-activity relationships and to identify lead compounds with optimal efficacy and selectivity for therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catechol thwarts virulent dimorphism in Candida albicans and potentiates the antifungal efficacy of azoles and polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Antimicrobial property of halogenated catechols" by Bo Liu, Chao Zhou et al. [digitalcommons.mtu.edu]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dietary polyphenols identified as intracellular protein kinase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of pentachlorophenol and tetrachlorohydroquinone on mitogen-activated protein kinase pathways in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling with 4,5-Dibromobenzene-1,2-diol for the Synthesis of Polyphenolic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction using 4,5-Dibromobenzene-1,2-diol as a substrate. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] This protocol addresses the specific challenges posed by the catechol moiety, which contains acidic hydroxyl groups that can interfere with the catalytic cycle. We present a three-stage process: (1) protection of the diol, (2) selective mono- or di-arylation via a palladium-catalyzed Suzuki-Miyaura coupling, and (3) subsequent deprotection to yield the final polyphenolic product. This methodology is highly adaptable for synthesizing a wide range of substituted biaryl and polyaryl systems, which are common motifs in pharmaceuticals and natural products.[3][4]

Overview of Experimental Workflow

The overall process involves the protection of the reactive catechol, followed by the Suzuki-Miyaura cross-coupling to form the desired C-C bonds, and a final deprotection step to reveal the target molecule.

References

Application Notes and Protocols: Polymer Synthesis Using 4,5-Dibromocatechol

For Researchers, Scientists, and Drug Development Professionals